(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-[(4-methylphenoxy)methyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13-3-7-16(8-4-13)22-12-15-11-14(6-10-18(19)20)5-9-17(15)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBAEQLKIWNPR-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 4-methylphenol in the presence of a base to form an intermediate compound.
Esterification: The intermediate is then esterified using an appropriate esterifying agent to introduce the prop-2-enoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Complexity: The target compound has a phenoxymethyl group at position 3, increasing steric bulk compared to simpler derivatives like the 4-cyano or 4-methyl analogues. This likely enhances membrane permeability but may reduce aqueous solubility. Sulfonamide/Sulfonyl Groups (e.g., piperidine-1-sulfonyl): Introduce hydrogen-bonding capabilities, improving target binding in enzymatic pockets .
Physicochemical Properties: Lipophilicity (logP): The target compound’s phenoxymethyl substituent increases logP compared to polar derivatives like the sulfonated or carboxylated analogues (e.g., C₉H₈O₆S, logP ~1.5) . Molecular Weight: The target (284.31 g/mol) is heavier than simpler derivatives (e.g., 147.09 g/mol for the difluoro analogue), which may influence bioavailability .
Synthetic Relevance: Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate () is a precursor for pharmacologically active propenoates, suggesting the target compound could serve as an intermediate in drug synthesis .
Biological Activity
(2E)-3-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}prop-2-enoic acid , also known as compound 512809-89-1, is a complex organic molecule with a distinctive structure that includes a prop-2-enoic acid backbone and various aromatic substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 298.34 g/mol. The structural features include:
- A methoxy group (-OCH₃)
- A methylphenoxy group (-C₆H₄OCH₃)
These substituents are believed to contribute significantly to the compound's biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its roles in other therapeutic areas.
Antitumor Activity
Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, particularly hepatoma cells, by down-regulating oncogenes like C-myc and up-regulating tumor suppressor genes such as p53 .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
The mechanism by which this compound exerts its effects may involve several pathways:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the S phase, preventing further proliferation.
- Regulation of Gene Expression : The modulation of key regulatory proteins involved in cell survival and proliferation suggests a complex interaction with cellular signaling pathways.
Research Findings
Recent studies have utilized various methodologies to assess the biological activity of this compound:
- Bioassays : Standardized tests to evaluate cytotoxicity and efficacy against specific cancer cell lines.
- Quantitative Structure-Activity Relationship (QSAR) models: These models help predict the biological activity based on chemical structure.
Case Studies
- Study on Hepatoma Cells : A study reported that this compound significantly inhibited the growth of hepatoma cells, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : Other research has suggested that similar compounds may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
